molecular formula C20H20N2O2 B3213537 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid CAS No. 1120332-41-3

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid

Cat. No.: B3213537
CAS No.: 1120332-41-3
M. Wt: 320.4 g/mol
InChI Key: UEIUDHXBXDFVIK-UHFFFAOYSA-N
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Description

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (CAS#: 1120332-41-3) is a functionalized indole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a 2-phenylindole core, which is recognized as a "privileged scaffold" in the design of bioactive molecules due to its proven capacity to bind to a range of biological targets . The strategic incorporation of a carboxylic acid group at the 5-position and a cyclopentylamino substituent at the 7-position enhances its potential for molecular interactions and makes it a versatile intermediate for further synthetic modification . This compound has demonstrated specific research value in pharmacological studies as an inhibitor of cellular necrosis . Its mechanism of action involves preserving cell, tissue, and organ viability, showing potential for application in research models of ischemia-reperfusion injury and organ transplantation . The presence of the carboxylic acid group is particularly critical, as this moiety is found in approximately 25% of commercial pharmaceuticals and can act as a key pharmacophore, enabling hydrogen bonding and ionic interactions with enzyme active sites . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory in-vitro applications.

Properties

IUPAC Name

7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20(24)15-10-14-11-17(13-6-2-1-3-7-13)22-19(14)18(12-15)21-16-8-4-5-9-16/h1-3,6-7,10-12,16,21-22H,4-5,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIUDHXBXDFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=CC(=C2)C(=O)O)C=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution reactions, where cyclopentylamine reacts with a suitable leaving group on the indole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the phenyl ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo various substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products:

    Oxidation Products: Oxidized derivatives of the indole or phenyl ring.

    Reduction Products: Alcohol derivatives of the carboxylic acid group.

    Substitution Products: Halogenated or alkylated derivatives of the indole or phenyl ring.

Scientific Research Applications

Anticancer Activity

Research indicates that 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid exhibits promising anticancer properties. It has been studied for its potential to inhibit tumor growth in various cancer cell lines.

Case Study Example :
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell proliferation and induced apoptosis. The mechanism was suggested to involve the modulation of specific signaling pathways associated with cancer progression .

Neuroprotective Effects

The compound shows potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study Example :
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegeneration .

Data Table: Summary of Research Findings

Study FocusCell Line/ModelKey FindingsReference
Anticancer ActivityHuman Breast Cancer CellsReduced proliferation and induced apoptosis
NeuroprotectionNeuronal Cell LinesProtection against oxidative stress
Mechanism of ActionVarious ModelsModulation of apoptotic pathways

Mechanism of Action

The mechanism of action of 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural and Functional Group Variations
Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences from Target Compound
7-Amino-5-methoxy-1H-indole-2-carboxylic acid 1000341-48-9 NH$2$ (7), OCH$3$ (5), COOH (2) C${10}$H${10}$N$2$O$3$ 206.20 Methoxy at C5, carboxylic acid at C2
5-Hydroxy-1H-indole-2-carboxylic acid N/A OH (5), COOH (2) C$9$H$7$NO$_3$ 177.16 Hydroxy at C5, no cyclopentylamino or phenyl
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 Cl (7), CH$_3$ (3), COOH (2) C${10}$H$8$ClNO$_2$ 209.63 Chloro at C7, methyl at C3, no cyclopentylamino
2-(Cyclopentylamino)thiazole-4-carboxylic acid 1202805-22-8 Cyclopentylamino (2), COOH (4) C$9$H${13}$N$3$O$2$S 227.28 Thiazole core instead of indole
Physicochemical Properties
  • Solubility: No data available for the target compound, but analogues like 5-hydroxy-1H-indole-2-carboxylic acid exhibit moderate water solubility due to polar substituents .
  • Reactivity: The cyclopentylamino group in the target compound may enhance lipophilicity and steric hindrance compared to smaller substituents (e.g., NH$2$ or OCH$3$) .
  • Synthetic Challenges : Regioselective synthesis of indole derivatives (e.g., avoiding N-benzylation in 5-hydroxy analogues) is highly dependent on substituent positioning and reaction conditions .

Biological Activity

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of integrase, an essential enzyme in the HIV replication cycle. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C20H20N2O2
  • CAS Number : 17330-79-9
  • Molecular Weight : 320.39 g/mol

The primary biological activity of this compound is its role as an integrase strand transfer inhibitor (INSTI). Integrase is crucial for the integration of viral DNA into the host genome, and inhibitors can effectively disrupt this process, thereby preventing viral replication.

Binding Interaction

Research indicates that the indole nucleus of this compound chelates with magnesium ions within the active site of integrase. This interaction is critical for inhibiting the enzyme's function. The presence of the cyclopentylamino group enhances binding affinity through hydrophobic interactions, while the carboxylic acid moiety aids in metal ion coordination.

Efficacy and Structure-Activity Relationship (SAR)

A series of studies have evaluated the biological activity of various derivatives of indole-5-carboxylic acids, including this compound. The efficacy is often measured by the half-maximal inhibitory concentration (IC50) values.

Table: IC50 Values of Related Compounds

CompoundIC50 (μM)Comments
This compound32.37Initial compound with moderate activity
Optimized derivative 17a3.11Significant improvement in integrase inhibition
Derivative with C6 halogenated group1.05 - 1.70Enhanced activity due to π–π stacking

The introduction of halogenated groups at specific positions on the indole ring has been shown to enhance biological activity significantly, with IC50 values dropping from over 30 μM to below 5 μM in some cases .

Case Studies

  • HIV Integrase Inhibition : A study demonstrated that compound 17a, derived from structural optimization of the parent compound, exhibited an IC50 value of 3.11 μM against HIV integrase. This was attributed to improved binding interactions facilitated by structural modifications .
  • Comparative Analysis : In a comparative study involving multiple indole derivatives, those with longer alkyl chains or halogen substitutions showed a marked increase in inhibitory potency against integrase, highlighting the importance of molecular structure in drug design .
  • Mechanistic Studies : Binding mode analysis revealed that modifications at the C6 position allowed for effective π–π stacking interactions with viral DNA, further solidifying the rationale for optimizing this compound's structure for enhanced antiviral activity .

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The C5-carboxylic acid group is susceptible to standard derivatization reactions:

Reaction Type Conditions Product Supporting Evidence
Esterification Methanol/H<sup>+</sup> or DCC/DMAPMethyl 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylateAnalogous esterification of indole-5-carboxylic acids in DMF/K<sub>2</sub>CO<sub>3</sub> systems
Amide Formation DCC, HOBt, amines7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxamide derivativesPd-catalyzed C–H activation with benzyl alcohols forms bis(indolyl)methanes via intermediates ; DCC-mediated coupling with piperazines

Indole C–H Activation

The indole core may undergo regioselective functionalization at C3 or C7 positions under transition-metal catalysis:

Reaction Catalyst Outcome Mechanistic Insight
C3-Benzylation Pd(OAc)<sub>2</sub>, TPPMSC3-benzylated indole derivativesPd(II)-mediated C–H activation with benzyl alcohols in water
Cyclization Cu(OAc)<sub>2</sub> or Pd(OAc)<sub>2</sub>Polycyclic indoloquinolinesUgi 4-component reactions followed by Pd-catalyzed dual C(sp<sup>2</sup>)–H functionalization

Cyclopentylamino Group Modifications

The cyclopentylamine substituent at C7 may participate in:

  • Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides under basic conditions (e.g., NaH/DMF) to form N-alkylated or acylated derivatives .

  • Oxidation : Potential conversion to nitroso or hydroxylamine intermediates under oxidative conditions (e.g., mCPBA).

Pd-Catalyzed C–H Activation

  • Pathway : (η<sup>3</sup>-benzyl)palladium intermediates facilitate C3-benzylation, bypassing N-protection requirements .

  • Key Intermediate : Pd(II)-indole complex undergoes reductive elimination to form C–C bonds .

Domino Cyclization

  • Example : K<sub>2</sub>CO<sub>3</sub>/DMF promotes cyclization of nitro-substituted indole-carboxylates to indoline intermediates, followed by oxidation to indoles .

Hypothetical Reaction Table

Entry Reaction Conditions Expected Product
1EsterificationCH<sub>3</sub>OH, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester derivative
2Amide CouplingDCC, HOBt, R-NH<sub>2</sub>5-Carboxamide analogs
3C3-BenzylationPd(OAc)<sub>2</sub>, PhCH<sub>2</sub>OH, H<sub>2</sub>O, 120°CC3-benzylated indole

Q & A

Q. What are the recommended methods for synthesizing and purifying 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid?

While no direct synthesis data is available for this compound, analogous indole derivatives (e.g., nitro-substituted indoles) are synthesized via cyclization reactions, such as the Fischer indole synthesis, followed by functional group modifications (e.g., amination at the 7-position) . Purification typically involves chromatography (e.g., silica gel or HPLC) and recrystallization using solvents like ethanol or acetonitrile. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent degradation during synthesis .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) for confirming substituent positions and cyclopentylamino group integration.
  • Mass spectrometry (HRMS) to verify molecular weight (320.3850 g/mol) .
  • X-ray crystallography for absolute configuration determination (if crystalline). Physicochemical properties (e.g., solubility, logP) can be experimentally determined using shake-flask methods or computational tools like COSMO-RS. Note that existing safety data sheets lack empirical data on melting point, solubility, or stability .

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 filters) if airborne particulates are generated .
  • Ventilation: Operate in a fume hood to minimize inhalation exposure (H335: respiratory irritation) .
  • Spill Management: Avoid dust formation; use absorbent materials (e.g., vermiculite) and dispose of waste via certified hazardous disposal services .

Q. How can researchers determine the compound’s stability under varying experimental conditions?

Conduct accelerated stability studies:

  • Thermal stability: Heat samples at 40°C, 60°C, and 80°C over 1–4 weeks, monitoring decomposition via HPLC .
  • pH stability: Expose the compound to buffers (pH 1–13) and analyze degradation products using LC-MS .
  • Light sensitivity: Perform photostability tests under ICH Q1B guidelines .

Advanced Research Questions

Q. How can contradictions in hazard classification (e.g., H302 vs. non-hazardous transport claims) be resolved?

The SDS classifies the compound as harmful if swallowed (H302) but states it is not hazardous for transport . This discrepancy arises from differences in regulatory thresholds: oral toxicity (LD₅₀ > 300 mg/kg for Category 4) may not meet transport hazard criteria. Researchers should adhere to the stricter classification (H302) and conduct acute toxicity assays (e.g., OECD 423) to clarify its hazard profile .

Q. What experimental strategies are recommended to assess biological activity given limited toxicological data?

  • In vitro screening: Use high-throughput assays (e.g., kinase inhibition, GPCR binding) to identify potential targets.
  • Cytotoxicity profiling: Test against human cell lines (e.g., HEK293, HepG2) with MTT assays to establish IC₅₀ values .
  • Mechanistic studies: Employ molecular docking (e.g., AutoDock Vina) to predict interactions with indole-binding proteins (e.g., tryptophan hydroxylase) .

Q. How should researchers address the lack of data on decomposition products and long-term stability?

  • Forced degradation studies: Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), and thermal stress. Analyze degradants using LC-QTOF-MS to identify hazardous byproducts (e.g., brominated or nitrosated species) .
  • Long-term storage: Store at -20°C under argon, with periodic stability checks (every 6 months) .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

  • HPLC-DAD/UV: Use C18 columns (e.g., Agilent Zorbax) with gradient elution (acetonitrile/water + 0.1% formic acid) .
  • NMR spiking: Add authentic standards to identify unknown peaks.
  • Elemental analysis: Verify purity by comparing experimental vs. theoretical C/H/N ratios (C₂₀H₂₀N₂O₂: C 74.98%, H 6.29%, N 8.74%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid
Reactant of Route 2
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7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid

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